molecular formula C11H13FOS B13536395 1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one

1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13536395
M. Wt: 212.29 g/mol
InChI Key: WGSRSZGLAZCTQH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isopropylthio group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)ethan-1-one
  • 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(3-Chlorophenyl)-2-(isopropylthio)ethan-1-one

Comparison: 1-(3-Fluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of both a fluorophenyl and an isopropylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, which differentiate it from other similar compounds. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3

InChI Key

WGSRSZGLAZCTQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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